molecular formula C6H13N3O B8725948 2-Piperazinecarboxamide,N-methyl-(9CI) CAS No. 85817-22-7

2-Piperazinecarboxamide,N-methyl-(9CI)

Cat. No. B8725948
Key on ui cas rn: 85817-22-7
M. Wt: 143.19 g/mol
InChI Key: VPMJTASZJZRIMH-UHFFFAOYSA-N
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Patent
US07582761B2

Procedure details

A suspension of 2-methylcarbamoyl-piperazine-1,4-dicarboxylic acid dibenzyl ester from step (b) above (1.64 g, 4.0 mmol) and 10% Pd/C (42 mg, 0.04 mmol, Aldrich) in ethanol (10 mL) was vigorously stirred under hydrogen atmosphere for 4 h at room temperature. The catalyst was filtered through Celite® pad and the filter cake was washed with EtOH. The filtrate was evaporated in vacuo to give the title compound, which was used in the next step without additional purification. MS (ESI, pos. ion) m/e: 144 (M+1).
Name
2-methylcarbamoyl-piperazine-1,4-dicarboxylic acid dibenzyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
42 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:11]1[CH2:16][CH2:15][N:14](C(OCC2C=CC=CC=2)=O)[CH2:13][CH:12]1[C:27](=[O:30])[NH:28][CH3:29])=O)C1C=CC=CC=1>C(O)C.[Pd]>[CH3:29][NH:28][C:27]([CH:12]1[CH2:13][NH:14][CH2:15][CH2:16][NH:11]1)=[O:30]

Inputs

Step One
Name
2-methylcarbamoyl-piperazine-1,4-dicarboxylic acid dibenzyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1C(CN(CC1)C(=O)OCC1=CC=CC=C1)C(NC)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
42 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was vigorously stirred under hydrogen atmosphere for 4 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered through Celite® pad
WASH
Type
WASH
Details
the filter cake was washed with EtOH
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CNC(=O)C1NCCNC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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